molecular formula C11H12N2OS2 B11108616 6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile

6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile

Cat. No.: B11108616
M. Wt: 252.4 g/mol
InChI Key: TZABRSKNZQQCGP-UHFFFAOYSA-N
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Description

6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile is a heterocyclic compound that features a unique thiopyrano[3,4-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile typically involves a multi-step process. One common method starts with the reaction of 3,3-dimethyl-2-butanone with elemental sulfur and ammonium acetate to form the thiopyrano ring. This intermediate is then reacted with malononitrile and an appropriate amine to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-amino-3,3-dimethyl-8-oxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile: Similar structure but with an oxygen atom instead of sulfur.

    6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-pyrano[3,4-c]pyran-5-carbonitrile: Similar structure but without the thiopyrano ring.

Uniqueness

The presence of the thiopyrano ring and the combination of amino, dimethyl, and carbonitrile groups make 6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile unique

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

6-amino-3,3-dimethyl-8-sulfanylidene-1,4-dihydrothiopyrano[3,4-c]pyran-5-carbonitrile

InChI

InChI=1S/C11H12N2OS2/c1-11(2)3-6-7(4-12)9(13)16-10(15)8(6)5-14-11/h3,5,13H2,1-2H3

InChI Key

TZABRSKNZQQCGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=S)SC(=C2C#N)N)C

Origin of Product

United States

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